molecular formula C6H12N2O B14902276 Octahydrofuro[3,4-b]pyrazine

Octahydrofuro[3,4-b]pyrazine

Cat. No.: B14902276
M. Wt: 128.17 g/mol
InChI Key: UWVLUGCGRVTZKF-UHFFFAOYSA-N
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Description

Octahydrofuro[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C6H12N2O It is a bicyclic structure that includes a furan ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrofuro[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole-derived α,β-alkynyl ketones with propargyl bromide, followed by an intramolecular cyclization catalyzed by palladium on carbon (Pd/C) at high temperatures . This method ensures the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Octahydrofuro[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Studied for its potential as a kinase inhibitor and its anticancer properties.

Mechanism of Action

The mechanism of action of octahydrofuro[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydrofuro[3,4-b]pyrazine is unique due to its bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine

InChI

InChI=1S/C6H12N2O/c1-2-8-6-4-9-3-5(6)7-1/h5-8H,1-4H2

InChI Key

UWVLUGCGRVTZKF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2COCC2N1

Origin of Product

United States

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